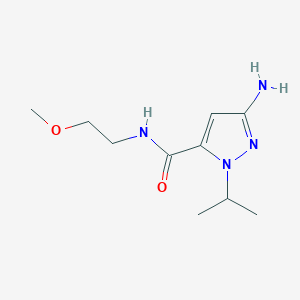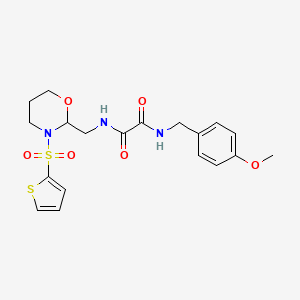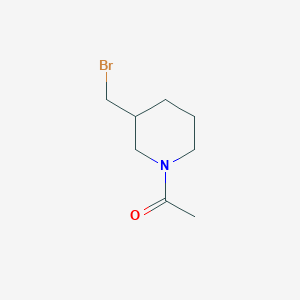![molecular formula C16H20FNO4 B2462091 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1396785-19-5](/img/structure/B2462091.png)
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone is a novel compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Compounds with azaspiro structures and fluorophenoxy groups have been synthesized and characterized through various methods, including spectroscopic and thermal analysis techniques. These compounds have been studied for their stability, structural confirmation through X-ray crystallography, and potential for further chemical modifications. For example, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, characterized it using IR, NMR, MS studies, and evaluated its thermal stability and cytotoxicity, along with molecular docking studies to understand its pharmacokinetic nature (Govindhan et al., 2017).
Pharmaceutical Applications
Azaspiro structures and related compounds have been explored for their pharmacological applications, including antibacterial and antiviral activities. Novel compounds have been designed and synthesized to target specific pathogens, showing potent activity against respiratory pathogens and multidrug-resistant strains. For instance, Odagiri et al. (2013) designed and synthesized novel quinolines with potent antibacterial activity against various respiratory pathogens, demonstrating significant in vitro and in vivo activity (Odagiri et al., 2013).
Materials Science
In the realm of materials science, azaspiro compounds and fluorophenoxy derivatives have been investigated for their potential in enhancing the properties of materials. For example, the modification of thermosets and polymers with these compounds has been studied to reduce shrinkage and improve thermal stability. González et al. (2006) explored the cationic curing of mixtures containing diglycidyl ether and azaspiro derivatives, evaluating the impact on shrinkage and thermal degradation (González et al., 2006).
Anti-inflammatory and Chemopreventive Properties
Research has also delved into the anti-inflammatory and chemopreventive properties of compounds with azaspiro structures and fluorophenoxy motifs. These studies aim to identify new therapeutic agents that can inhibit inflammation or prevent the development of cancer. For instance, Chen et al. (2008) isolated new benzoic acid derivatives and acetophenones from natural products, exhibiting potent anti-inflammatory activity (Chen et al., 2008).
properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-15(2)21-10-16(11-22-15)8-18(9-16)14(19)7-20-13-6-4-3-5-12(13)17/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNWFOUCMCQBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)COC3=CC=CC=C3F)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)



![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2462020.png)


![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)


![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2462031.png)